molecular formula C27H15NO3 B4573129 8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Cat. No.: B4573129
M. Wt: 401.4 g/mol
InChI Key: OJQVIZLBERUTKR-UHFFFAOYSA-N
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Description

8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety fused to a benzoindenoquinoline core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, a Pd-catalyzed C-N cross-coupling reaction can be employed to fuse the benzodioxole moiety with the benzoindenoquinoline core . The reaction conditions often involve the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), along with a phosphine ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and a base such as cesium carbonate (Cs2CO3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole or benzoindenoquinoline rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis through the modulation of microtubule assembly . This is achieved by binding to tubulin, thereby inhibiting its polymerization and disrupting the microtubule network essential for cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is unique due to its specific fusion of the benzodioxole and benzoindenoquinoline moieties, which imparts distinct chemical reactivity and biological activity. Its ability to modulate microtubule assembly and induce apoptosis sets it apart from other similar compounds.

Properties

IUPAC Name

11-(1,3-benzodioxol-5-yl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15NO3/c29-27-19-8-4-3-7-18(19)24-23-17-6-2-1-5-15(17)9-11-20(23)28-26(25(24)27)16-10-12-21-22(13-16)31-14-30-21/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQVIZLBERUTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C5=CC=CC=C5C=C4)C6=C3C(=O)C7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 2
8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 3
8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 4
8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 5
8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 6
Reactant of Route 6
8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

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